molecular formula C25H22N2O3 B2989119 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-benzyl-1H-indol-3-yl)acetamide CAS No. 922036-94-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-benzyl-1H-indol-3-yl)acetamide

Cat. No. B2989119
CAS RN: 922036-94-0
M. Wt: 398.462
InChI Key: WDONLULFOZFOFQ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-benzyl-1H-indol-3-yl)acetamide, commonly known as BIA 10-2474, is a small molecule inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural neurotransmitters that bind to cannabinoid receptors in the brain and body. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have potential therapeutic benefits in a variety of conditions.

Scientific Research Applications

Molecular Synthesis and Optimization

A study on indole acetamide derivatives highlighted the synthesis of a new compound characterized by spectroscopic analyses. The research demonstrated its anti-inflammatory potential through in silico modeling, targeting cyclooxygenase domains. Additionally, the study employed density functional theory calculations for geometry optimization, revealing insights into the molecule's electronic structure and stability (Al-Ostoot et al., 2020).

Pharmacological Potential

Research on indoline derivatives of aryloxadiazole amine and benzothiazole acetamide uncovered significant anticonvulsant activity in animal models. Molecular docking studies further established these compounds' interaction with sodium channels and GABA_A receptors, showcasing their potential as anticonvulsant agents (Nath et al., 2021).

Antimicrobial Applications

A study on novel N-(Benzo[d]Thiazol-2-yl) derivatives identified potential antibacterial agents through in-vitro testing against gram-positive and gram-negative bacteria. This research contributes to the ongoing search for new antimicrobial compounds to combat resistant bacterial strains (Borad et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extracellular and intracellular membranes.

Mode of Action

The compound acts as a modulator of ATP-binding cassette transporters . By interacting with these targets, it can influence the transport of molecules, potentially altering cellular functions and responses.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-benzylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c28-25(26-14-19-10-11-23-24(12-19)30-17-29-23)13-20-16-27(15-18-6-2-1-3-7-18)22-9-5-4-8-21(20)22/h1-12,16H,13-15,17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDONLULFOZFOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-benzyl-1H-indol-3-yl)acetamide

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